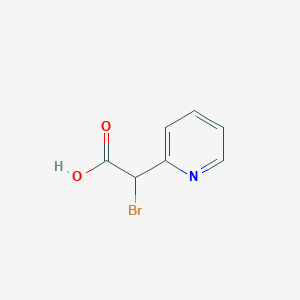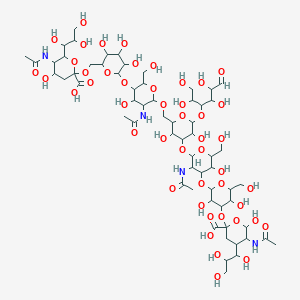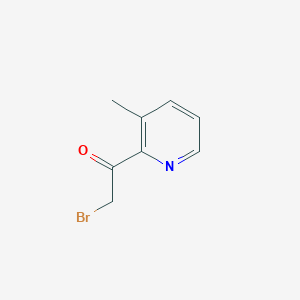
4-(Phenylamino)benzenediazonium tetrafluoroborate
Overview
Description
4-(Phenylamino)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C12H10BF4N3. It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their ability to form various substituted aromatic compounds. This compound is particularly notable for its stability compared to other diazonium salts, making it useful in various chemical reactions and industrial applications .
Preparation Methods
4-(Phenylamino)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-aminodiphenylamine in the presence of hydrochloric acid and sodium nitrite, followed by the addition of tetrafluoroboric acid. The reaction proceeds as follows:
-
Diazotization: : [ \text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{Cl} + 2\text{H}_2\text{O} ]
-
Formation of Tetrafluoroborate: : [ \text{C}_6\text{H}_5\text{N}_2\text{Cl} + \text{HBF}_4 \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{HCl} ]
The resulting this compound is more stable than its chloride counterpart .
Chemical Reactions Analysis
4-(Phenylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The diazo group (N2) can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents include halides, thiols, and hydroxides. [ \text{C}_6\text{H}_5\text{N}_2^+ + \text{Nu}^- \rightarrow \text{C}_6\text{H}_5\text{Nu} + \text{N}_2 ]
-
Reduction Reactions: : The compound can be reduced to form aniline derivatives. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + \text{BF}_3 + \text{HF} ]
-
Coupling Reactions: : It can react with aromatic compounds to form azo compounds, which are important in dye chemistry. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N=N}\text{C}_6\text{H}_5 + \text{BF}_3 + \text{HF} ]
Scientific Research Applications
4-(Phenylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used to introduce various functional groups into aromatic rings through substitution reactions.
Material Science: The compound is employed in the modification of surfaces, such as metals and carbon materials, to alter their properties.
Dye Chemistry: It is a key intermediate in the synthesis of azo dyes, which are widely used in the textile industry.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays
Mechanism of Action
The primary mechanism of action of 4-(Phenylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which then participate in various chemical reactions. The diazonium group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted aromatic compounds. The compound’s stability is attributed to the tetrafluoroborate anion, which stabilizes the diazonium cation .
Comparison with Similar Compounds
4-(Phenylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. While benzenediazonium chloride is more commonly used, it is less stable and more prone to decomposition. The tetrafluoroborate salts, including this compound, offer greater stability and are safer to handle .
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Nitrobenzenediazonium tetrafluoroborate
Properties
IUPAC Name |
4-anilinobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3.BF4/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3,4)5/h1-9,14H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHQYXSDGDYIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-19-3 | |
| Record name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(phenylamino)benzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)
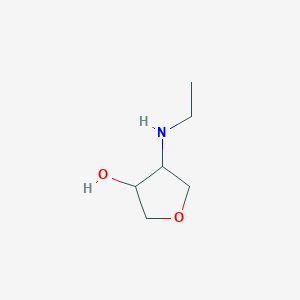
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)
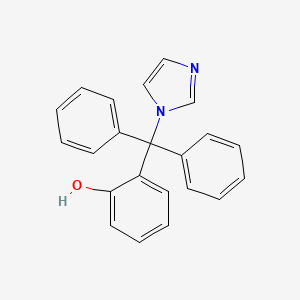
![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)
